molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol

9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B13930955
M. Wt: 184.19 g/mol
InChI Key: ZJFQROWBHQUHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a naturally occurring β-carboline alkaloid. This compound is found in various plants and has been studied for its diverse biological activities. It is a derivative of β-carboline, which is a core structure in many naturally occurring alkaloids with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-pyrido[3,4-b]indol-6-ol is unique due to its specific hydroxyl group at the 6-position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other β-carboline alkaloids and influences its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H

InChI Key

ZJFQROWBHQUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.